molecular formula C11H17Cl2N B3117367 N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 222846-44-8

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B3117367
CAS No.: 222846-44-8
M. Wt: 234.16
InChI Key: CHUHPDXFHNCCJU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a chlorobenzyl group attached to a branched propanamine backbone. Its molecular formula is C₁₁H₁₆ClN·HCl, with a molecular weight of 234 g/mol and CAS numbers 222846-44-8 (). This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUHPDXFHNCCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted benzyl derivatives.

Scientific Research Applications

Chemistry

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Substitution Reactions : Formation of substituted benzylamines.
  • Oxidation Reactions : Generation of imines or nitriles.
  • Reduction Reactions : Production of secondary or tertiary amines.

These reactions are critical for developing new compounds with desired biological activities.

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. Key areas of investigation include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound has shown potential in modulating serotonin and dopamine receptors, making it a candidate for mood regulation studies.

Medicine

The therapeutic potential of this compound is particularly noteworthy:

  • Antidepressant Activity : Preliminary studies suggest that this compound may alleviate depressive symptoms by influencing mood-regulating neurotransmitters.
  • Antipsychotic Effects : Its interaction with dopaminergic systems indicates potential use in treating psychotic disorders.

Case Studies

Recent research has provided insights into the biological effects and therapeutic potential of this compound:

  • Study on Antidepressant Activity : A study investigated the compound's ability to reduce behavioral despair in animal models, suggesting antidepressant-like properties.
    Results indicated significant reductions in depressive behaviors, supporting its potential as a therapeutic agent.
  • Receptor Binding Studies : Research focusing on receptor binding affinity demonstrated effective binding to serotonin receptors, implicating its role in mood regulation.
    These findings highlight the importance of further investigations into its mechanisms of action and therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Features
This compound C₁₁H₁₆ClN·HCl 234 4-chlorobenzyl, 2-methyl-propanamine 222846-44-8 Branched alkyl chain; high lipophilicity
N-(4-Chlorobenzyl)-2-propanamine hydrochloride () C₁₀H₁₄ClN·HCl 220.1 4-chlorobenzyl, linear propanamine 23510-24-9 Linear chain; reduced steric hindrance
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride () C₁₁H₁₆ClN·HCl 234 3-chlorobenzyl, 2-methyl-propanamine 893589-64-5 Meta-chloro substitution; altered electronic effects
N-(4-Chlorobenzyl)-3-methyl-N-((5-nitrothiophen-2-yl)methyl)butan-1-amine hydrochloride (, Compound 7) C₁₇H₂₂ClN₂O₂S·HCl 353.11 (free base) 4-chlorobenzyl, nitrothiophenyl, branched butanamine - Nitro group enhances electron-withdrawing effects; potential antibacterial activity
N-(4-Chlorobenzyl)prop-2-en-1-amine () C₁₀H₁₁ClN 180.65 4-chlorobenzyl, allylamine 69957-80-8 Unsaturated allyl chain; lower molecular weight
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride () C₁₁H₁₆Cl₂N₂ 263.17 4-chlorobenzyl, pyrrolidine ring 1431966-72-1 Cyclic amine improves solubility; chiral center

Structural and Functional Analysis

  • Chain Branching vs. Linearity : The 2-methyl group in the target compound introduces steric hindrance compared to linear propanamine derivatives (e.g., N-(4-Chlorobenzyl)-2-propanamine hydrochloride). This branching may reduce metabolic degradation but could also limit binding to flat receptor sites ().
  • Chlorine Substitution Position : Para-chloro substitution (target compound) versus meta (N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride) alters electronic and steric profiles. Para-substituted analogs typically exhibit stronger dipole moments, enhancing interactions with hydrophobic pockets ().
  • However, this also increases molecular weight, which may affect bioavailability.
  • Cyclic vs. Acyclic Amines : The pyrrolidine-containing analog () offers improved solubility due to the cyclic structure but sacrifices conformational flexibility compared to the acyclic target compound.

Pharmacological Implications

  • Lipophilicity : The para-chlorobenzyl group in the target compound enhances lipophilicity (LogP ~3.68), favoring blood-brain barrier penetration compared to less lipophilic analogs like N-(4-Chlorobenzyl)prop-2-en-1-amine ().
  • Salt Form : Hydrochloride salts (common across all listed compounds) improve aqueous solubility, critical for in vivo applications.

Biological Activity

N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC11H17ClN·HCl
Molecular Weight232.19 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

The presence of the 4-chlorobenzyl group enhances its lipophilicity, which can influence its interaction with biological membranes and receptors.

The biological activity of this compound is primarily mediated through interactions with various enzymes and receptors. Similar compounds have shown to:

  • Modulate enzyme activity : This compound may interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. Such interactions often involve binding to active or allosteric sites, leading to conformational changes in enzyme structure and function.
  • Influence cellular signaling : By modulating signaling pathways, this compound can affect processes such as cell proliferation, differentiation, and apoptosis. For instance, it may activate or inhibit specific pathways that are crucial for cellular responses.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound can be influenced by factors such as solubility, stability, and the presence of transport proteins. These factors determine how effectively the compound is absorbed and distributed within biological systems.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly affect cell lines. For example:

  • Cell Proliferation : Studies using human tumor cell lines (e.g., HeLa) showed that this compound can inhibit cell growth at certain concentrations, suggesting potential anticancer properties .
  • Gene Expression Modulation : The compound has been observed to alter gene expression patterns related to apoptosis and cell cycle regulation, indicating its role in cellular metabolism and function .

Case Studies

A study focused on the pharmacological profile of structurally similar compounds highlighted the importance of substituent positions on biological activity. This compound exhibited unique properties compared to analogs due to its specific chlorinated structure.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
Enzyme InteractionAlters catalytic efficiency
Cell SignalingModulates pathways affecting proliferation
Gene ExpressionChanges patterns linked to apoptosis
Pharmacological EffectsPotential anticancer effects noted in studies

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride?

Answer:
The synthesis typically involves reductive amination between 4-chlorobenzaldehyde and 2-methyl-1-propanamine under catalytic hydrogenation (e.g., Pd/C or NaBH4). Key parameters include:

  • Temperature: 25–50°C for imine formation, followed by 60–80°C for reduction.
  • Solvent: Ethanol or THF for solubility and stability of intermediates.
  • Purification: Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
    Data Table:
StepYield (%)Purity (HPLC)Key Spectral Data (1H NMR)
Imine65–7585%δ 8.1 (s, 1H, CH=N)
Reduction50–60≥95%δ 3.7 (s, 2H, CH2-N), 1.2 (d, 3H, CH3)

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Answer:
Contradictions often arise from tautomerism, impurities, or dynamic effects. Methodological approaches include:

  • Multi-technique validation: Cross-validate NMR (1H, 13C, DEPT) with HRMS and IR. For example, ambiguous proton signals (e.g., δ 3.7–4.1 ppm) can be resolved via 2D-COSY to confirm coupling patterns .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software). A deviation >0.3 ppm suggests misassignment .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry and connectivity, especially for chiral centers .

Basic: What purification techniques are most effective post-synthesis?

Answer:

  • Column chromatography: Use silica gel with gradients of hexane:ethyl acetate (8:2 to 6:4) for baseline separation of amine derivatives.
  • Recrystallization: Optimal solvents include ethanol (for hydrochloride salts) or dichloromethane/hexane mixtures (for free bases).
  • Ion-exchange resins: Effective for removing unreacted amines or acidic byproducts .

Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?

Answer:

  • Core modifications: Introduce substituents at the 4-chlorobenzyl group (e.g., nitro, methoxy) to modulate electron density and steric effects. For example, 5-nitrothiophen-2-yl derivatives show enhanced binding to REV-ERBα nuclear receptors due to π-π stacking .
  • Bioisosteric replacement: Replace the 2-methyl group with cyclopropane or trifluoromethyl to alter metabolic stability.
  • Pharmacophore mapping: Use molecular docking (AutoDock Vina) to predict interactions with targets like GPCRs or kinases. A 0.5 Å RMSD threshold ensures reliable predictions .
    Data Table:
DerivativeTargetIC50 (nM)Key Interaction
5-Nitrothiophen-2-ylREV-ERBα12.3H-bond with Arg376
Isoxazol-3-ylCOX-245.7Hydrophobic pocket occupancy

Basic: What analytical methods are critical for assessing purity and identity?

Answer:

  • LCMS/HRMS: Confirm molecular weight (e.g., m/z 286.25 for [M+H]+) and detect impurities (<0.5% area).
  • NMR spectroscopy: Integrate signals to verify stoichiometry (e.g., 2:1 ratio for hydrochloride salts).
  • Melting point: Sharp range (e.g., 150–152°C) indicates high crystallinity .

Advanced: What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?

Answer:

  • Reversible inhibition: The 4-chlorobenzyl group occupies a hydrophobic pocket in the enzyme active site, while the protonated amine forms salt bridges with carboxylate residues (e.g., Glu203 in trypsin-like proteases).
  • Allosteric modulation: Substituents like nitro groups induce conformational changes in enzymes (e.g., cytochrome P450), altering substrate binding kinetics.
  • Kinetic studies: Use stopped-flow spectroscopy or ITC to measure kcat/KM and Ki values. A Ki < 10 µM suggests high potency .

Advanced: How can researchers address low yields in large-scale syntheses?

Answer:

  • Process optimization: Switch from batch to flow chemistry for better heat/mass transfer.
  • Catalyst screening: Test alternatives like RuCl3 or enzyme-mediated catalysts for higher enantioselectivity.
  • Byproduct analysis: Use GC-MS to identify side products (e.g., Schiff bases) and adjust stoichiometry .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Use nitrile gloves and fume hoods to prevent dermal/airway exposure.
  • Storage: Keep in amber vials at –20°C under inert gas (Ar/N2) to prevent degradation.
  • Waste disposal: Neutralize with 10% acetic acid before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
Reactant of Route 2
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N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.